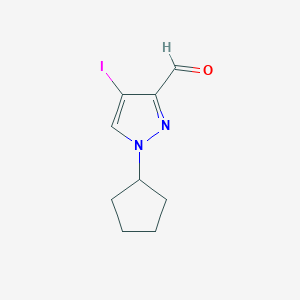
1-Cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde” is a chemical compound with a molecular weight of 262.09 . It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring is substituted with a cyclopentyl group at the 1-position and an iodo group at the 4-position .
Molecular Structure Analysis
The InChI code for “1-Cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde” is 1S/C8H11IN2/c9-7-5-10-11(6-7)8-3-1-2-4-8/h5-6,8H,1-4H2 . This indicates the presence of a cyclopentyl group attached to the 1-position of the pyrazole ring and an iodo group attached to the 4-position .
Chemical Reactions Analysis
Pyrazole compounds, including “1-Cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde”, can participate in various chemical reactions. For instance, they can undergo [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclizations .
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives, including those related to "1-Cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde," have been extensively studied. These compounds are synthesized through various chemical reactions and characterized by elemental analysis, spectral analyses (FTIR, 1H NMR), and other methods. For instance, the synthesis and antimicrobial activity of novel chitosan Schiff bases based on heterocyclic moieties have been reported, showcasing the potential of pyrazole derivatives in developing antimicrobial agents (Hamed et al., 2020).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of pyrazole derivatives. These compounds have been tested against a variety of bacterial and fungal strains, demonstrating significant activity in some cases. For example, a study on the synthesis and in vitro antimicrobial screening of new pyrano[4,3-b]pyrane derivatives of 1H-pyrazole showed promising results against bacterial pathogens such as E. coli and fungal pathogens like Aspergillus fumigatus (Sangani et al., 2012).
Enzymatic Inhibition
Pyrazole derivatives have also been investigated for their potential as enzyme inhibitors, with studies showing their efficacy in inhibiting enzymes like 5α-reductase and aromatase. This indicates their potential use in treating conditions associated with these enzymes. A notable study reported the synthesis of a novel series of 5α-reductase and aromatase inhibitors derived from 1,2,3-triazole derivatives, highlighting the versatility of pyrazole-based compounds in medicinal chemistry (El-Naggar et al., 2020).
Orientations Futures
The future directions for “1-Cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde” and other pyrazole derivatives could involve exploring their potential biological activities and developing new synthesis methods. Pyrazoles are a focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals .
Propriétés
IUPAC Name |
1-cyclopentyl-4-iodopyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O/c10-8-5-12(11-9(8)6-13)7-3-1-2-4-7/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRWDMPHIPRZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)C=O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

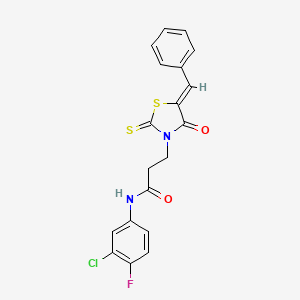
![3-{4-[(4-fluorophenyl)acetyl]piperazin-1-yl}-1-propylquinoxalin-2(1H)-one](/img/structure/B2739319.png)
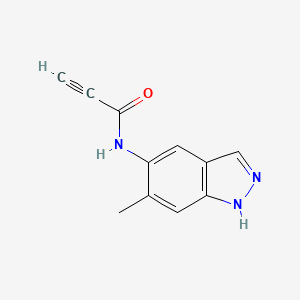
![1-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea](/img/structure/B2739325.png)
![2-{[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]methyl}benzonitrile](/img/no-structure.png)
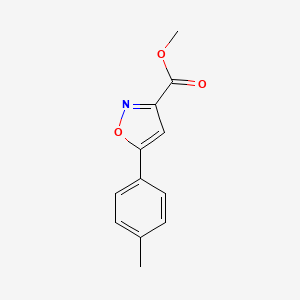

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)propanamide](/img/structure/B2739330.png)
![9-(2,5-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2739331.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone](/img/structure/B2739332.png)
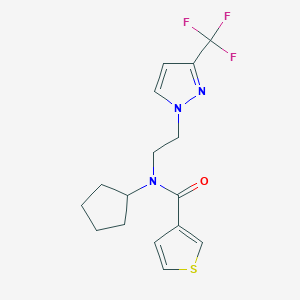
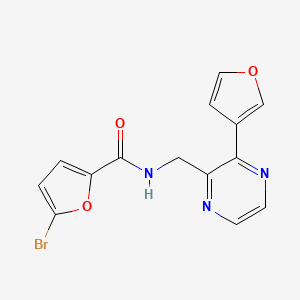
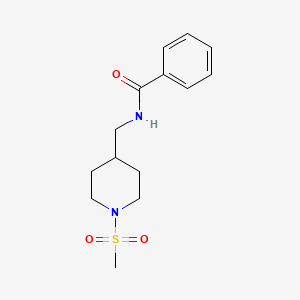
![(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2739341.png)